N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-fluorobenzamide
Description
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-fluorobenzamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl substituent at the N1 position and a 2-fluorobenzamide group at the C5 position. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . The tert-butyl group enhances steric bulk and metabolic stability, while the 2-fluorobenzamide moiety may influence binding affinity and solubility . This compound is part of a broader class of pyrazolo[3,4-d]pyrimidines explored for antiproliferative, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-16(2,3)22-13-11(8-19-22)15(24)21(9-18-13)20-14(23)10-6-4-5-7-12(10)17/h4-9H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSMGNPEOUYBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities modulated by substituents. Below is a detailed comparison of the target compound with its structural analogs, focusing on synthetic yields, physicochemical properties, and bioactivity.
Substituent-Driven Structural Modifications
Key Observations:
- Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., nitro in 5c) achieve higher yields (~78%) compared to chromene-fused analogs (~28%) . The tert-butyl group in the target compound may complicate synthesis, though specific yield data are unavailable.
- Bioactivity : The nitro-substituted 5c demonstrates antiproliferative activity, while chromene-fused analogs (e.g., ) show kinase inhibition. The target compound’s 2-fluorobenzamide group may enhance target selectivity compared to simpler acetohydrazides .
- Thermal Stability : Melting points for analogs range from 242–260°C, suggesting moderate stability. The tert-butyl group in the target compound could increase melting points due to steric rigidity, though experimental data are lacking.
Functional Group Impact on Solubility and Binding
- Fluorine Substitution: The 2-fluorobenzamide group in the target compound likely improves membrane permeability and metabolic stability compared to non-fluorinated analogs (e.g., 5a–5e in ). Fluorine’s electronegativity may also enhance hydrogen bonding with target proteins .
- Tert-butyl vs.
- Chromene vs. Benzamide Fusion : Chromene-fused derivatives (e.g., ) exhibit higher molecular weights (~589 Da) and extended conjugation, which may improve DNA intercalation but reduce solubility compared to the target compound’s simpler benzamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
